Buflomedil N-Oxide Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H26ClNO5 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
4-(1-oxidopyrrolidin-1-ium-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO5.ClH/c1-21-13-11-15(22-2)17(16(12-13)23-3)14(19)7-6-10-18(20)8-4-5-9-18;/h11-12H,4-10H2,1-3H3;1H |
InChI Key |
BGNKMKFPHXUVGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCC[N+]2(CCCC2)[O-])OC.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Buflomedil N Oxide Hydrochloride
Historical Context of Buflomedil (B1668037) and its N-Oxide Synthesis
Buflomedil, chemically known as 4-(1-pyrrolidinyl)-1-(2,4,6-trimethoxyphenyl)-1-butanone, has been utilized as a peripheral vasodilator. nih.gov The synthesis of N-oxides from tertiary amines is a well-established transformation in organic chemistry, often employed to create prodrugs or to modify the pharmacological profile of a compound. nih.gov The oxidation of tertiary amines to their corresponding N-oxides can be achieved using various oxidizing agents. orgoreview.com While specific historical details on the first synthesis of Buflomedil N-Oxide are not extensively documented in readily available literature, the general principles of N-oxidation have been understood and applied for many decades. The formation of N-oxides from tertiary amines is a key step in the Cope elimination reaction, a process that has been studied since the mid-20th century. organic-chemistry.orgmasterorganicchemistry.com
Detailed Synthetic Routes and Reaction Mechanisms
The synthesis of Buflomedil N-Oxide Hydrochloride involves the direct oxidation of the tertiary amine, Buflomedil, followed by salt formation with hydrochloric acid.
Precursor Compounds and Starting Materials
The primary precursor for the synthesis of this compound is Buflomedil itself. The synthesis of Buflomedil typically starts from 1,3,5-trimethoxybenzene (B48636) and 4-chlorobutyryl chloride via a Friedel-Crafts acylation, followed by reaction with pyrrolidine (B122466) to introduce the tertiary amine functionality.
| Precursor/Starting Material | IUPAC Name | Molecular Formula | Role in Synthesis |
| Buflomedil | 4-(1-pyrrolidinyl)-1-(2,4,6-trimethoxyphenyl)-1-butanone nih.gov | C17H25NO4 nih.gov | The direct precursor to be oxidized. |
| Oxidizing Agent (e.g., m-CPBA) | 3-Chloroperoxybenzoic acid | C7H5ClO3 | Provides the oxygen atom for the N-oxidation. |
| Hydrogen Peroxide | Dihydrogen dioxide | H2O2 | An alternative oxidizing agent for N-oxidation. orgoreview.com |
| Hydrochloric Acid | Hydrochloric acid | HCl | Used to form the hydrochloride salt of the N-oxide. |
Reaction Conditions and Catalysis for N-Oxidation
The N-oxidation of Buflomedil, a tertiary amine, to its corresponding N-oxide is typically achieved using a peroxide-based oxidizing agent. orgoreview.comnrochemistry.com This reaction does not generally require a catalyst.
Common oxidizing agents include hydrogen peroxide (H₂O₂) and peroxycarboxylic acids like meta-chloroperoxybenzoic acid (m-CPBA). orgoreview.commasterorganicchemistry.comnrochemistry.com The reaction is often carried out in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or chloroform, at controlled temperatures, often starting at low temperatures (e.g., 0 °C) and then allowing the reaction to proceed at room temperature. nrochemistry.com The choice of solvent is critical, as aprotic solvents can lead to significant rate enhancements compared to protic solvents. nrochemistry.com
| Parameter | Condition | Rationale |
| Oxidizing Agent | m-CPBA, Hydrogen Peroxide orgoreview.comnrochemistry.com | Efficiently delivers an oxygen atom to the nitrogen of the tertiary amine. |
| Solvent | Dichloromethane (DCM), Chloroform nrochemistry.com | Aprotic solvents that facilitate the reaction; reaction rates can be significantly lower in protic solvents. nrochemistry.com |
| Temperature | 0 °C to room temperature nrochemistry.com | Allows for controlled reaction initiation and progression. |
| Catalyst | Typically none required. | The reaction proceeds readily without catalytic assistance. |
Purification and Isolation Techniques
Following the N-oxidation reaction, the resulting Buflomedil N-Oxide needs to be isolated from the reaction mixture, which may contain unreacted starting material, the oxidizing agent, and its byproducts (e.g., meta-chlorobenzoic acid if m-CPBA is used).
A common purification strategy involves an aqueous workup to remove water-soluble impurities. If m-CPBA is used, a wash with a basic solution (e.g., sodium bicarbonate) can remove the acidic byproduct. The crude N-oxide can then be purified using column chromatography on silica (B1680970) gel. nih.gov
After purification of the Buflomedil N-Oxide base, the hydrochloride salt is formed by treating a solution of the N-oxide with a stoichiometric amount of hydrochloric acid (often as a solution in a solvent like diethyl ether or isopropanol). The resulting this compound, being a salt, is typically a solid that can be isolated by filtration and then dried.
Mechanism of N-Oxide Formation (e.g., Cope Elimination principles for tertiary amines)
The formation of an N-oxide from a tertiary amine like Buflomedil using a peroxy acid (like m-CPBA) or hydrogen peroxide is a nucleophilic attack by the amine on the electrophilic oxygen of the peroxide. masterorganicchemistry.com
The mechanism can be described as follows:
The lone pair of electrons on the nitrogen atom of the pyrrolidine ring in Buflomedil acts as a nucleophile.
This nucleophilic nitrogen attacks the electrophilic oxygen atom of the peroxide (e.g., the terminal oxygen of m-CPBA).
This leads to the formation of a new N-O bond and the cleavage of the weak O-O bond in the peroxide. masterorganicchemistry.com
The other product of this reaction is the corresponding carboxylic acid (in the case of a peroxy acid) or water (in the case of hydrogen peroxide).
This N-oxidation is the initial step in the Cope elimination reaction. organic-chemistry.orgmasterorganicchemistry.com However, in the synthesis of Buflomedil N-Oxide, the reaction is stopped at the N-oxide stage and the subsequent elimination is not desired. The Cope elimination is a thermal, intramolecular syn-elimination that occurs when a tertiary amine oxide bearing a β-hydrogen is heated. orgoreview.comorganic-chemistry.orgnrochemistry.comchemistrysteps.com The N-oxide oxygen acts as an internal base, abstracting a β-proton through a five-membered cyclic transition state to form an alkene and a hydroxylamine. organic-chemistry.orgnrochemistry.comchemistrysteps.com To avoid this elimination during the synthesis and isolation of Buflomedil N-Oxide, elevated temperatures are generally avoided.
Optimization of Synthetic Procedures
Optimizing the synthesis of this compound involves several key considerations to maximize yield and purity.
Choice of Oxidizing Agent: While both hydrogen peroxide and m-CPBA are effective, m-CPBA often provides cleaner reactions and is easier to handle on a lab scale, though it is more expensive. The choice may depend on the scale of the synthesis and cost considerations.
Stoichiometry: Using a slight excess of the oxidizing agent can help ensure complete conversion of the starting Buflomedil. However, a large excess should be avoided to minimize side reactions and simplify purification.
Reaction Temperature and Time: Careful control of the temperature is crucial. Running the reaction at low temperatures initially can help to control the exothermic nature of the oxidation. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can determine the optimal reaction time to ensure complete conversion without significant degradation.
Purification Strategy: The efficiency of the purification process is critical. For the removal of acidic byproducts from m-CPBA, an optimized basic wash is important. In column chromatography, selecting the appropriate solvent system (eluent) is key to achieving good separation of the desired N-oxide from any impurities.
Yield Enhancement Strategies
Optimizing the yield of the N-oxidation of Buflomedil is crucial for an efficient synthetic process. Several factors can be systematically varied to enhance product formation. acs.org These include the choice of oxidant, reaction temperature, reaction time, and the use of catalysts.
Oxidant Stoichiometry: Using a slight excess of the oxidizing agent, such as H₂O₂, can drive the reaction to completion. However, a large excess should be avoided as it can lead to by-product formation and complications in purification. acs.org
Temperature and Time: The oxidation of tertiary amines is typically exothermic. orgsyn.org Maintaining a controlled temperature, often starting at 0°C and allowing the reaction to slowly warm to room temperature, can prevent degradation of the starting material and product. chem-station.com Reaction time is another critical parameter that must be optimized to ensure maximum conversion without promoting side reactions. acs.org
Catalytic Methods: To improve reaction rates and selectivity, various catalytic systems have been developed for N-oxidation. These methods often allow for milder reaction conditions and the use of more environmentally benign oxidants like H₂O₂ or even molecular oxygen. asianpubs.org
Rhenium-based catalysts: Systems using methyltrioxorhenium (MTO) can efficiently catalyze N-oxidation with hydrogen peroxide. chem-station.comasianpubs.org
Flavin catalysts: Biomimetic flavin catalysts have been shown to facilitate the mild and effective H₂O₂ oxidation of tertiary amines. asianpubs.orgacs.org
Titanium silicalite (TS-1): This heterogeneous catalyst is effective for N-oxidation using H₂O₂ in methanol (B129727) and is particularly suited for continuous flow processes. organic-chemistry.org
Metal complexes: Platinum(II) and Ruthenium(III) complexes have also been reported as effective catalysts for the N-oxidation of tertiary amines. asianpubs.orgrsc.orgrsc.org
The table below illustrates a hypothetical optimization study for the N-oxidation of Buflomedil.
Table 1: Hypothetical Reaction Optimization for Buflomedil N-Oxidation
| Entry | Oxidant (Equivalents) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | m-CPBA (1.1) | None | CH₂Cl₂ | 0 → 25 | 4 | 75 |
| 2 | H₂O₂ (1.5) | None | Methanol | 25 | 24 | 60 |
| 3 | H₂O₂ (1.2) | MTO (1%) | Methanol | 25 | 6 | 88 |
| 4 | H₂O₂ (1.2) | Flavin cat. (2.5%) | Methanol | 25 | 8 | 92 |
Reduction of By-products
The primary by-products in the N-oxidation of Buflomedil would likely include unreacted starting material and potentially products of over-oxidation or degradation, especially if the conditions are not well-controlled.
Unreacted Buflomedil: Incomplete conversion is a common issue. This can be addressed by optimizing reaction parameters as described in the yield enhancement section. Careful purification, such as column chromatography, can effectively separate the more polar N-oxide from the less polar parent amine. chem-station.com
Degradation Products: The N-O bond in amine oxides can be labile under certain conditions. researchgate.net For instance, certain N-oxides can undergo Cope elimination or Meisenheimer rearrangement, although this is more common for specific structural motifs like N-allyl or N-benzyl groups. nih.gov The trimethoxyphenyl group in Buflomedil is susceptible to electrophilic attack, and harsh oxidizing conditions could potentially lead to undesired reactions on the aromatic ring. Using milder, more selective reagents (e.g., catalytic H₂O₂ instead of strong peroxyacids) can minimize this. nih.gov
Solvent-Related Impurities: Some oxidation protocols can generate impurities from the solvent. For example, using acetonitrile (B52724) with H₂O₂ can produce acetamide, which can be difficult to remove from the product. nih.govacs.org
Quenching Agent Residues: After the reaction, excess peroxide is often destroyed using a quenching agent like sodium thiosulfate (B1220275) or manganese dioxide. chem-station.com It is crucial to ensure these reagents and their by-products are completely removed during the work-up to avoid contamination of the final product. Using activated carbon to quench residual H₂O₂ is an alternative that can avoid metal impurities. nih.govacs.org
Effective purification is key. The significant difference in polarity between the tertiary amine starting material and the highly polar N-oxide product facilitates separation by methods like column chromatography on silica or alumina, or by crystallization. asianpubs.org
Scalability Considerations for Industrial Production
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and cost-effective process. researchgate.net
Thermal Management: N-oxidation reactions, particularly with hydrogen peroxide, are exothermic. google.com On a large scale, efficient heat dissipation is critical to prevent thermal runaway, which could lead to decomposition of the product and pose a significant safety hazard. researchgate.net Industrial reactors with cooling jackets and controlled, slow addition of the oxidant are necessary.
Reagent Handling: The handling of large quantities of oxidizing agents like concentrated hydrogen peroxide or peroxyacids requires stringent safety protocols. H₂O₂ is preferred on an industrial scale over peracids due to cost and safety, but its handling and storage still require specialized equipment and procedures. acs.orggoogle.com
Reactor Technology:
Batch Reactors: Traditional batch reactors can be used, but ensuring efficient mixing and temperature control is paramount. researchgate.net
Continuous Flow Reactors: Modern approaches favor continuous flow or microreactor technology. organic-chemistry.orgresearchgate.net These systems offer superior heat and mass transfer, allowing for better control over reaction parameters and improved safety, especially for highly exothermic reactions. organic-chemistry.org The use of packed-bed reactors with a heterogeneous catalyst, such as TS-1, is particularly advantageous for scalability, as it simplifies catalyst separation and enables continuous operation for extended periods. organic-chemistry.org This approach has been shown to be highly efficient for the N-oxidation of pyridine (B92270) derivatives and is applicable to other amines. organic-chemistry.org
Downstream Processing: The isolation and purification of the product must also be scalable. This involves moving from laboratory-scale chromatography to industrial-scale crystallization, filtration, and drying. The removal of catalysts, especially dissolved metal catalysts, can be a challenge on a large scale. google.com Heterogeneous catalysts are often preferred as they can be easily removed by filtration. organic-chemistry.org The final step of salt formation with HCl must also be controlled to ensure consistent product quality and morphology. orgsyn.org
Derivatization and Analog Synthesis
This compound serves as a scaffold for the synthesis of new derivatives and analogs. The N-oxide functionality itself can be used as a reactive handle, or modifications can be made to other parts of the Buflomedil structure before or after N-oxidation.
Reactions of the N-Oxide Group:
Polonovski Reaction: This reaction involves the treatment of a tertiary N-oxide with an acylating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride. nih.govwikipedia.orgrsc.org This typically leads to the formation of an iminium ion intermediate, which can then be trapped by a nucleophile or undergo elimination. This could be a route to introduce substituents at the carbon atoms adjacent to the nitrogen in the pyrrolidine ring of Buflomedil.
Deoxygenation: The N-oxide can be reduced back to the parent tertiary amine, Buflomedil, using various reducing agents like PPh₃, zinc/acetic acid, or catalytic hydrogenation. wikipedia.orgresearchgate.net This allows the N-oxide group to be used as a temporary protecting or directing group during synthesis.
Rearrangements: While less likely for a saturated cyclic amine, rearrangements like the Meisenheimer rearrangement are known for N-oxides with specific substituents (e.g., N-allyl). nih.govwikipedia.org
Analog Synthesis via Modification of the Buflomedil Scaffold: Analogs can be created by modifying the core structure of Buflomedil prior to the N-oxidation step.
Aromatic Ring Substitution: The trimethoxyphenyl ring can be modified. For example, demethylation could yield phenolic analogs, or further electrophilic substitution could introduce other functional groups, although the ring is already highly activated.
Ketone Reduction: The ketone functional group could be reduced to a secondary alcohol. This alcohol could then be further derivatized, for instance, by esterification, before or after the N-oxidation step.
Chain Modification: The butyl chain connecting the ketone and the pyrrolidine ring could be lengthened or shortened during the initial synthesis of the Buflomedil backbone. wikipedia.org
Pyrrolidine Ring Analogs: The pyrrolidine ring could be replaced with other cyclic amines, such as piperidine (B6355638) or morpholine, during the initial synthesis. google.com These modified Buflomedil analogs could then be subjected to N-oxidation to generate a diverse library of related N-oxides.
The synthesis of such analogs would allow for a systematic exploration of the structure-activity relationships of this class of compounds.
Table 2: List of Chemical Compounds
| Compound Name | Other Names/Abbreviations |
|---|---|
| Buflomedil | 4-(Pyrrolidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one |
| This compound | - |
| Hydrogen Peroxide | H₂O₂ |
| meta-Chloroperoxybenzoic acid | m-CPBA |
| Methyltrioxorhenium | MTO |
| Titanium Silicalite | TS-1 |
| Acetic Anhydride | - |
| Trifluoroacetic Anhydride | TFAA |
| Dichloromethane | - |
| Methanol | - |
| Diethyl Ether | - |
| Isopropanol | - |
| Hydrochloric Acid | HCl |
| Sodium Thiosulfate | - |
| Manganese Dioxide | - |
| Activated Carbon | - |
| Acetonitrile | - |
| Acetamide | - |
| Piperidine | - |
Advanced Analytical Characterization of Buflomedil N Oxide Hydrochloride
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone for determining the chemical structure of molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer detailed insights into the atomic arrangement and molecular composition of a compound like Buflomedil (B1668037) N-Oxide Hydrochloride.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules in both solution and solid states. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Buflomedil N-Oxide Hydrochloride, ¹H, ¹³C, and solid-state NMR each offer unique and complementary information.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum allow for a detailed mapping of the molecule's proton framework.
For this compound, the key structural features that would be confirmed by ¹H NMR include the trimethoxyphenyl ring, the aliphatic butyrophenone (B1668137) chain, and the pyrrolidine (B122466) N-oxide ring. The formation of the N-oxide functionality introduces significant changes in the chemical shifts of the adjacent protons on the pyrrolidine ring compared to the parent Buflomedil molecule. These protons are deshielded (shifted downfield) due to the electron-withdrawing effect of the N-oxide group. nih.gov The spectrum would also confirm the presence of the hydrochloride salt.
Interactive Data Table: Expected ¹H NMR Spectral Data for this compound
| Assigned Protons | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Integration | Structural Detail Confirmed |
| Aromatic CH | 6.0 - 6.3 | Singlet (s) | 2H | Symmetrically substituted 2,4,6-trimethoxyphenyl ring |
| Methoxy (B1213986) (OCH₃) | 3.7 - 3.9 | Two singlets (s) | 9H (6H + 3H) | Two equivalent methoxy groups (C2', C6') and one non-equivalent (C4') |
| Pyrrolidine ring (α to N⁺-O⁻) | 3.5 - 4.0 | Multiplet (m) | 4H | Protons adjacent to the electron-withdrawing N-oxide group, shifted downfield |
| Butyl chain (-CH₂-CO) | 2.9 - 3.2 | Triplet (t) | 2H | Methylene (B1212753) group adjacent to the carbonyl |
| Butyl chain (-CH₂-N⁺) | 3.2 - 3.5 | Multiplet (m) | 2H | Methylene group adjacent to the pyrrolidine nitrogen |
| Pyrrolidine ring (β to N⁺-O⁻) | 2.0 - 2.4 | Multiplet (m) | 4H | Protons beta to the nitrogen |
| Butyl chain (-CH₂-) | 1.9 - 2.2 | Multiplet (m) | 2H | Central methylene group of the butyl chain |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton, including the presence of quaternary carbons (like those in the aromatic ring bonded to methoxy groups or the carbonyl carbon), which are not observed in ¹H NMR.
The ¹³C NMR spectrum of this compound would be expected to show 17 distinct signals, corresponding to the 17 carbon atoms in its structure. Key signals would include the carbonyl carbon (C=O) at a characteristic downfield shift, several signals in the aromatic region for the trimethoxyphenyl ring, signals for the three methoxy carbons, and multiple signals in the aliphatic region for the butyl chain and the pyrrolidine N-oxide ring. Similar to ¹H NMR, the carbons alpha to the N-oxide group would experience a downfield shift compared to the parent compound. nih.gov
Interactive Data Table: Expected ¹³C NMR Spectral Data for this compound
| Assigned Carbons | Expected Chemical Shift (δ) Range (ppm) | Structural Detail Confirmed |
| Carbonyl (C=O) | 195 - 205 | Ketone functional group |
| Aromatic C-O | 158 - 165 | C2', C4', C6' carbons of the phenyl ring |
| Aromatic C-H | 90 - 95 | C3', C5' carbons of the phenyl ring |
| Aromatic C-CO | 105 - 110 | C1' quaternary carbon of the phenyl ring |
| Pyrrolidine ring (α to N⁺-O⁻) | 65 - 75 | Carbons adjacent to the N-oxide group |
| Methoxy (-OCH₃) | 55 - 60 | Three distinct methoxy groups |
| Butyl chain (-CH₂-N⁺) | 50 - 58 | Methylene carbon attached to the pyrrolidine nitrogen |
| Butyl chain (-CH₂-CO) | 35 - 45 | Methylene carbon adjacent to the carbonyl group |
| Pyrrolidine ring (β to N⁺-O⁻) | 20 - 30 | Carbons beta to the nitrogen |
| Butyl chain (-CH₂-) | 20 - 25 | Central methylene carbon of the butyl chain |
Solid-state NMR (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing active pharmaceutical ingredients (APIs) in their solid form. nih.govsemanticscholar.org Unlike solution NMR, SSNMR provides critical information about the drug's solid-state properties, such as polymorphism, crystallinity, and molecular dynamics in the crystal lattice. nih.gov
For this compound, SSNMR would be particularly valuable for:
Polymorph Identification: Different crystalline forms (polymorphs) of the same compound can have different physical properties. SSNMR, especially ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS), can serve as a fingerprint to distinguish between different polymorphs, as each form would yield a unique spectrum. semanticscholar.org
Structural Verification: It can confirm the molecular structure in the solid state and identify differences in conformation or packing between the free base and the hydrochloride salt. nih.govsemanticscholar.org
Analysis in Formulation: SSNMR can be used to analyze the physical form of the API within a final drug product without interference from excipients, which is often a challenge for other techniques like PXRD. rsc.org
Chloride Ion Environment: For hydrochloride salts, techniques like ³⁵Cl SSNMR can directly probe the environment of the chloride anion, providing insight into hydrogen bonding and local disorder, which are critical for understanding the stability of the salt form. rsc.orgnih.gov
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of a compound's elemental formula, providing unambiguous confirmation of its identity. klivon.com It is a powerful tool for identifying compounds in complex mixtures, such as metabolites in biological samples or impurities in drug substances.
For this compound, HRMS would be used to measure the exact mass of the protonated molecular ion, [M+H]⁺. The experimentally determined mass would be compared to the theoretical mass calculated from its molecular formula (C₁₇H₂₅NO₅), providing definitive evidence of the compound's elemental composition.
Interactive Data Table: High-Resolution Mass Spectrometry Data for Buflomedil N-Oxide Cation
| Property | Value |
| Molecular Formula (Cation) | C₁₇H₂₆NO₅⁺ |
| Theoretical Exact Mass (Monoisotopic) | 324.1799 Da |
| Analysis Goal | Confirm elemental composition by matching the experimental mass to the theoretical mass with high accuracy (typically < 5 ppm error). |
Mass Spectrometry (MS)
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds by analyzing the fragmentation patterns of a selected precursor ion. In the context of Buflomedil and its derivatives, MS/MS plays a crucial role in identifying and quantifying the molecule in various matrices.
For the parent compound, Buflomedil, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for its determination in human plasma. nih.gov In these methods, the protonated molecule [M+H]⁺ is selected as the precursor ion. For Buflomedil, this corresponds to an m/z of 308.3. nih.gov The fragmentation of this precursor ion leads to the formation of characteristic product ions. A significant product ion observed for Buflomedil is at m/z 237.1, which corresponds to a key fragment of the molecule. nih.gov This transition (308.3 → 237.1) is often used for quantification in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity. nih.gov
Table 1: MS/MS Parameters for Buflomedil Analysis
| Parameter | Value |
| Precursor Ion (m/z) | 308.3 |
| Product Ion (m/z) | 237.1 |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
This data is for the parent compound, Buflomedil, and serves as a reference for the expected analytical behavior of its N-oxide derivative.
Fast Atom Bombardment (FAB) MS for N-Oxides
Fast Atom Bombardment (FAB) is a soft ionization technique in mass spectrometry, particularly useful for polar and thermally labile compounds like N-oxides. wikipedia.org In FAB-MS, the sample is mixed with a non-volatile matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.org This process causes the desorption and ionization of the analyte molecules, often resulting in the formation of protonated molecules [M+H]⁺ with minimal fragmentation. wikipedia.orgrsc.org
This technique is well-suited for the analysis of N-oxides as it can provide clear molecular weight information. The "soft" nature of the ionization helps to preserve the intact N-oxide structure during the analysis. wikipedia.org FAB-MS has been successfully applied to characterize a wide range of non-volatile and high molecular weight compounds. illinois.edutaylorfrancis.com While specific FAB-MS studies on this compound were not found, the general applicability of FAB for N-oxides suggests it would be a valuable tool for confirming the molecular weight of this compound.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their chemical environment.
Functional Group Identification
For Buflomedil Hydrochloride, the parent compound, IR spectra reveal characteristic absorption bands. While specific data for the N-oxide is limited, the analysis of related structures provides a basis for interpretation. The IR spectrum of an N-oxide will exhibit unique vibrational modes associated with the N-O bond, in addition to the vibrations from the rest of the molecular structure.
A comparison of the IR spectrum of a parent amine with its N-oxide derivative would show distinct differences. For instance, the IR spectra of diphenhydramine (B27) hydrochloride and its N-oxide degradation product show noticeable changes, which can be used for differentiation. researchgate.net
Vibrational Analysis of N-O Bond
The N-O stretching vibration is a key diagnostic feature in the IR and Raman spectra of N-oxides. The position of this band is sensitive to the electronic environment of the N-O group. In studies of nitrous oxide (N₂O) adsorption on various catalysts, the N-N stretching modes are observed in the range of 2100–2450 cm⁻¹. rsc.org While not a direct analogue, this indicates the region where N-O related vibrations can occur.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores.
Chromophore Analysis
The primary chromophore in Buflomedil is the substituted benzene (B151609) ring. For Buflomedil, UV detection is typically performed at around 280 nm. nih.gov The introduction of the N-oxide group can potentially influence the electronic structure of the molecule and thus its UV-Vis absorption spectrum.
In a study on melatonin, the UV-Vis spectrum was characterized by an absorption peak at 278 nm. mdpi.com Changes in the chemical environment, such as hydrolysis, led to shifts in this peak and the appearance of new bands. mdpi.com Similarly, for this compound, one would expect to observe absorption bands characteristic of the substituted aromatic system. A detailed analysis would involve comparing the spectrum of the N-oxide to that of the parent Buflomedil to identify any shifts in the absorption maxima (λmax) or changes in molar absorptivity, which would be indicative of the electronic effect of the N-oxide group on the chromophore.
Quantitative Spectrophotometric Methods
Quantitative analysis of buflomedil and its related compounds can be achieved through various spectrophotometric techniques. These methods are often favored for their simplicity, speed, and cost-effectiveness.
UV spectrophotometry has been developed for the determination of Buflomedil in the presence of its degradation products. researchgate.net Univariate methods, including mean centering of ratio spectra, ratio difference spectrophotometric method, and the H-point standard addition method, have been successfully applied. researchgate.net For instance, the mean centering of ratio spectra method utilizes the amplitude at 235.7 nm for quantification. researchgate.net The ratio difference method relies on the difference in amplitudes at 250 nm and 282 nm. researchgate.net The H-point standard addition method uses absorbance values at two specific wavelengths, 247 nm and 282.4 nm, for determination. researchgate.net These methods have demonstrated linearity in the concentration range of 10–100 µg/mL. researchgate.net
Multivariate chemometric techniques such as classical least square (CLS), principal component regression (PCR), and partial least-squares regression (PLS) have also been employed for the simultaneous determination of Buflomedil and its degradation products. researchgate.net These methods are particularly useful for resolving complex mixtures without prior separation steps. researchgate.net
The table below summarizes the key parameters of some developed UV spectrophotometric methods for Buflomedil analysis. researchgate.net
| Method | Wavelength(s) (nm) | Linearity Range (µg/mL) | % Recovery ± SD |
| Mean Centering of Ratio Spectra | 235.7 | 10–100 | 100.06 ± 0.963 |
| Ratio Difference Spectrophotometry | 250 and 282 | 10–100 | 100.17 ± 0.962 |
| H-Point Standard Addition | 247 and 282.4 | 10–100 | 100.90 ± 0.667 |
Chromatographic Method Development and Validation
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its related substances with high specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of buflomedil and its derivatives due to its high resolution and versatility. semanticscholar.orgbohrium.comjfda-online.comnih.govmdpi.com A variety of HPLC methods have been developed and validated for the determination of buflomedil in pharmaceutical formulations and biological fluids. semanticscholar.orgnih.govmagtechjournal.com
A typical HPLC method involves a C18 column with a mobile phase consisting of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. semanticscholar.orgmagtechjournal.com For example, one method utilizes a mobile phase of methanol, water, acetonitrile, and triethylamine (B128534) (50:30:20:0.4, v/v) at a pH of 6.5, with UV detection at 272 nm. semanticscholar.org This method successfully separated Buflomedil from its degradation products. semanticscholar.org Another method for plasma analysis used a mobile phase of methanol-H₂O-triethylamine (60:40:0.4, pH 6.5) with UV detection at 275 nm. magtechjournal.com
Validation of these HPLC methods is performed according to ICH guidelines, assessing parameters like accuracy, precision, linearity, limits of detection (LOD), and limits of quantification (LOQ). semanticscholar.orgbohrium.comresearchgate.net Linearity has been established over various concentration ranges, with high correlation coefficients (r > 0.99). bohrium.comjfda-online.commagtechjournal.com
The following table presents examples of HPLC methods developed for Buflomedil analysis:
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) |
| C18 | Methanol:Water:Acetonitrile:Triethylamine (50:30:20:0.4, v/v), pH 6.5 | 0.7 | 272 | 3.76 |
| Alltech C18 (200 mm × 4.6 mm, 5µm) | Methanol:H₂O:Triethylamine (60:40:0.4), pH 6.5 | Not Specified | 275 | Not Specified |
| Perfectsil Target ODS3 C18 (150 mm x 4.6mm i.d., 5 µm) | Potassium phosphate (B84403) buffer (10 mmol L⁻¹, pH 6.0):Acetonitrile (17:83, v/v) | 1.0 | 210 | 8.1 |
For highly polar or ionic compounds that are poorly retained on conventional reversed-phase columns, reversed-phase ion-pair HPLC is a valuable technique. nih.govyoutube.com This method involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its retention on the non-polar stationary phase. youtube.comnih.gov
A method for the determination of buflomedil hydrochloride in pharmaceutical formulations employed an octadecylsilane (B103800) column with lauryl sulphate as the counter ion. nih.gov The sample was dissolved in methanol with 1,3,5-trimethoxybenzene (B48636) as the internal standard, and detection was performed at 275 nm. nih.gov This technique offers a simple and rapid analysis, with a relative standard deviation ranging from 1 to 3%. nih.gov It is crucial to allow sufficient time for the column to equilibrate with the ion-pair mobile phase to ensure reproducible results. youtube.com
Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) provides exceptional sensitivity and selectivity for the quantification of analytes in complex matrices. unige.chnih.gov This technique has been utilized for the quantification of buflomedil hydrochloride in studies investigating its bioavailability. unige.ch The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for precise quantification. nih.gov This powerful combination allows for the detection and quantification of compounds at very low concentrations, making it suitable for pharmacokinetic and bioequivalence studies. unige.chnih.gov
Gas Chromatography (GC) and GC-MS
Gas chromatography (GC) and its hyphenation with mass spectrometry (GC-MS) are powerful tools for the analysis of volatile and thermally stable compounds. analyticaltoxicology.comnist.govunar.ac.idorientjchem.orgresearchgate.netrsc.org GC methods have been reported for the determination of buflomedil hydrochloride in various samples. semanticscholar.orgresearchgate.net GC-MS offers the added advantage of providing structural information, which is invaluable for the identification of unknown impurities or metabolites. nist.govunar.ac.id
In some cases, derivatization may be necessary to improve the volatility and thermal stability of the analyte for GC analysis. rsc.org The selection of the appropriate column, temperature programming, and detector is critical for achieving the desired separation and sensitivity. orientjchem.org The National Institute of Standards and Technology (NIST) library is often used for the spectral matching and identification of compounds in GC-MS analysis. unar.ac.id
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, versatile, and cost-effective technique for the separation and identification of substances. analyticaltoxicology.comnih.govsemanticscholar.orgnih.gov It is particularly useful for screening purposes and for the analysis of samples where high-throughput is required. analyticaltoxicology.comsemanticscholar.org
A stability-indicating TLC method has been developed for the determination of Buflomedil in the presence of its degradation products. semanticscholar.org This method uses aluminum TLC plates precoated with silica (B1680970) gel 60F254 as the stationary phase and a mobile phase of Butanol:ammonia:triethylamine (8:0.5:0.5, v/v/v). semanticscholar.org After development, the chromatogram is scanned at 272 nm, allowing for the quantification of Buflomedil (Rf=0.55) and its degradation product (Rf=0.05). semanticscholar.org High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity compared to conventional TLC. nih.gov
Electrochemical Analysis Methods
Electrochemical methods offer sensitive and selective means for the analysis of electroactive pharmaceutical compounds. For Buflomedil Hydrochloride, several voltammetric techniques have been employed to study its redox behavior and for its quantification in pharmaceutical formulations and biological fluids. nih.gov
Stripping voltammetry is a highly sensitive electrochemical technique used for the determination of trace amounts of substances. The methodology for Buflomedil Hydrochloride involves an initial preconcentration step where the analyte is adsorbed onto the surface of a hanging mercury drop electrode (HMDE), followed by a voltammetric scan to measure the current response, which is proportional to the concentration of the adsorbed species. nih.gov
Different forms of stripping voltammetry, including differential-pulse (DP), linear-sweep (LS), and square-wave (SW) adsorptive cathodic stripping voltammetry (AdCSV), have been successfully applied for the determination of Buflomedil Hydrochloride. nih.gov The sensitivity of these methods was found to increase in the order of DP-AdCSV < LS-AdCSV < SW-AdCSV. nih.gov
Key Findings from Stripping Voltammetry of Buflomedil Hydrochloride:
| Parameter | Finding | Reference |
| Electrode | Hanging Mercury Drop Electrode (HMDE) | nih.gov |
| Mechanism | Adsorptive preconcentration followed by cathodic stripping | nih.gov |
| Reduction Process | Single 2-electron irreversible reduction of the C=O double bond | nih.gov |
| Adsorption | Interfacial adsorptive behavior onto the mercury electrode surface | nih.gov |
| Surface Coverage | Monolayer surface coverage estimated at 2.37 × 10⁻¹⁰ mol cm⁻² | nih.gov |
| Area per Molecule | Each adsorbed Buflomedil HCl molecule occupies an area of 0.69 nm² | nih.gov |
The successful application of these methods for Buflomedil Hydrochloride in spiked human serum without the need for extensive sample pretreatment highlights the potential of stripping voltammetry for the analysis of related compounds like this compound in complex matrices. nih.gov
Cyclic voltammetry (CV) is a potent electrochemical technique for investigating the redox properties of a compound. In the case of Buflomedil Hydrochloride, CV at a hanging mercury drop electrode revealed a single, irreversible cathodic peak across a wide pH range (2-11), corresponding to the reduction of its carbonyl group. nih.gov The absence of an anodic peak on the reverse scan confirmed the irreversible nature of the electrode reaction. nih.gov
The adsorptive character of Buflomedil Hydrochloride on the mercury surface was also confirmed using cyclic voltammetry. An enhancement in the peak current was observed following preconcentration of the analyte on the electrode surface. nih.gov Repetitive cycling at the same mercury drop showed a decrease in peak current, which is attributed to the desorption of the analyte from the electrode surface. nih.gov
Detailed Research Findings from Cyclic Voltammetry of Buflomedil Hydrochloride:
| Parameter | Observation | Reference |
| Voltammetric Behavior | A single irreversible cathodic peak | nih.gov |
| Effect of pH | Peak potential shifts to more negative values with increasing pH, indicating proton involvement in the electrode reaction. | nih.gov |
| Effect of Scan Rate | The peak current increases linearly with the scan rate, and a logarithmic plot of peak current versus scan rate yields a slope of 0.84, which is close to the theoretical value of 1.0 for an ideal surface-confined species. | nih.gov |
| Adsorption Confirmation | Enhanced peak current after preconcentration at -0.6 V. | nih.gov |
| Electrode Reaction | The data suggests a reduction process that is primarily adsorption-controlled with some diffusion contributions. | nih.gov |
These findings provide a comprehensive understanding of the electrochemical reduction of Buflomedil Hydrochloride and serve as a valuable reference for the development of analytical methods for its N-oxide derivative.
Chemical Stability and Degradation Studies
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade a sample to a target level, often recommended to be between 5-20%, to ensure that relevant degradation products are generated without causing extensive decomposition that could lead to the formation of secondary, irrelevant products. japsonline.com The conditions for these studies are guided by regulatory bodies like the International Council for Harmonisation (ICH). researchgate.net
Table 1: General Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Reference |
|---|---|---|
| Acid Hydrolysis | 0.1 M to 1 M HCl, Room Temperature to 70°C | researchgate.net |
| Base Hydrolysis | 0.1 M to 1 M NaOH, Room Temperature to 70°C | researchgate.net |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), Room Temperature | nih.gov |
| Thermal | 40°C to 80°C (10°C increments above accelerated testing) | researchgate.net |
| Photolytic | Exposure to UV and visible light (e.g., 1.2 million lux hours) | researchgate.net |
While specific data on the acid-induced degradation of Buflomedil (B1668037) N-Oxide Hydrochloride is not available, the behavior of the N-oxide functional group and its parent compound, Buflomedil HCl, can provide insights. N-oxides are generally weak bases with pKa values typically in the range of 4-5, meaning they can be protonated in acidic conditions. researchgate.net This protonation can influence the molecule's stability. researchgate.net
For context, the parent compound, Buflomedil HCl, is known to degrade under acidic conditions. Studies involving refluxing with 5N HCl result in the cleavage of the molecule to form two primary degradation products: 1,3,5-Trimethoxybenzene (B48636) and a butane-pyrrolidinium salt. acs.org This indicates that the core structure of the molecule, apart from the N-oxide functional group, is susceptible to acid hydrolysis.
Buflomedil N-Oxide is itself a product of the oxidation of the tertiary amine in the pyrrolidine (B122466) ring of Buflomedil. nih.gov The study of its further degradation under oxidative stress, for instance using hydrogen peroxide, presents unique considerations. Amines, sulfides, and phenols are particularly susceptible to oxidation, which can result in the formation of N-oxides, sulfoxides, and other related compounds. nih.gov
Performing oxidative stress tests on an N-oxide must account for its inherent oxidative nature and potential reactivity with the stress agent. researchgate.net For example, N-oxides can form stable hydrogen bonds with hydrogen peroxide, which can make it challenging to remove excess oxidant after the study and potentially complicate the analysis of degradation products. researchgate.net
The photosensitivity of a drug is its tendency to undergo degradation upon exposure to light. ajpaonline.com Photolytic degradation studies are a standard part of stress testing, typically involving exposure to a combination of UV and visible light. nih.govumontpellier.fr While specific photostability data for Buflomedil N-Oxide Hydrochloride is unavailable, N-oxide functionalities in molecules can be susceptible to photolytic reactions. nih.gov The mechanism of photolytic degradation can be complex, involving non-oxidative pathways like isomerization and rearrangement, or oxidative pathways mediated by singlet or triplet oxygen. nih.gov
Identification and Characterization of Degradation Products
A crucial outcome of forced degradation studies is the identification and structural elucidation of the resulting degradants. nih.gov This process helps to establish the degradation pathways and is vital for ensuring the safety and quality of a drug, as degradation products could potentially be toxic. researchgate.net
As no specific degradation products for this compound have been documented, the focus remains on the analytical methodologies that would be employed for their identification. High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating degradation products from the parent drug and from each other. The development of a stability-indicating HPLC method requires demonstrating that all potential degradants are well-resolved from the main compound.
In the case of the Buflomedil structure, several chromatographic methods have been successfully used to separate the parent drug from its known acid-induced degradants. These methods provide a valuable reference for how a stability-indicating assay for the N-oxide variant could be developed. Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the structural characterization of unknown impurities found during degradation studies.
Table 2: Example Chromatographic Conditions for the Analysis of Buflomedil and its Degradants
| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| HPLC | C18 | Methanol (B129727):Water:Acetonitrile (B52724):Triethylamine (B128534) (50:30:20:0.4, v/v), pH 6.5 | UV at 272 nm | acs.org |
| TLC | Silica (B1680970) Gel 60F254 | Butanol:Ammonia:Triethylamine (8:0.5:0.5, v/v/v) | Densitometric scanning at 272 nm | acs.org |
| HPLC | Octadecylsilane (B103800) | Ion-pair chromatography with lauryl sulphate as the counter-ion | UV at 275 nm | acs.org |
These analytical techniques would be fundamental in separating and subsequently identifying any degradants that form from this compound under forced degradation conditions, thereby elucidating its stability profile and degradation pathways.
Degradation Kinetics and Pathway Elucidation
Specific kinetic studies detailing the degradation rates of this compound under various conditions have not been reported. To determine degradation kinetics, researchers typically expose the compound to stressors like acid, base, heat, and light, and then measure the concentration of the parent compound and its degradation products over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). mdpi.comnih.gov The data is then fitted to kinetic models (e.g., zero-order, first-order) to determine the rate of degradation. researchgate.netunizg.hr
While the degradation pathway of this compound is not specifically elucidated, studies on the parent compound, Buflomedil Hydrochloride, have shown that it degrades under acidic conditions. semanticscholar.org Acid hydrolysis of Buflomedil Hydrochloride, when refluxed with 5N HCl, yields two primary degradation products: 1,3,5-Trimethoxybenzene and a butane-pyrrolidinium salt. semanticscholar.orgresearchgate.net
It is plausible that the degradation of this compound could follow different pathways. For other tertiary amine compounds, oxidation is a known degradation route that can lead to the formation of N-oxides. nih.gov For example, a study on the drug amorolfine (B1665469), which is also a tertiary amine, identified its N-oxide as a degradation product resulting from forced degradation in an oxidative medium (hydrogen peroxide). researchgate.net It is also known that some N-oxides can undergo a reverse reaction back to the parent amine. umontpellier.fr
A hypothetical degradation pathway for this compound could involve the cleavage of the N-O bond, leading to the formation of Buflomedil. Further degradation could then proceed via the pathways identified for Buflomedil itself. However, without specific experimental data, this remains speculative.
Influence of Environmental Factors on Stability (e.g., pH, temperature, light)
The stability of pharmaceutical compounds is significantly influenced by environmental factors such as pH, temperature, and light.
Influence of pH: The stability of N-oxide compounds is often pH-dependent. researchgate.netnih.gov For instance, the degradation kinetics of amorolfine N-oxide were found to be dependent on the pH of the medium. researchgate.net Similarly, studies on nitazoxanide (B1678950) showed it had greater stability in the pH range of 1.0 to 4.0, with the highest degradation rate observed at pH 10.0. researchgate.net For this compound, it can be anticipated that the stability would vary across different pH values due to the potential for acid-base catalyzed reactions.
Influence of Temperature: Thermal stability studies involve exposing the compound to elevated temperatures to accelerate degradation. The kinetics of thermal degradation are often studied using Arrhenius plots to predict the shelf-life of a compound at various storage temperatures. semanticscholar.orgscielo.br While specific data for this compound is unavailable, studies on other compounds have shown that degradation rates increase with temperature, typically following first-order kinetics. scielo.br
Influence of Light: Photostability studies are conducted to determine the effect of light on a drug substance. unizg.hr Some N-oxide compounds have been found to be stable under solar photolysis. umontpellier.fr A forced degradation study on buprenorphine hydrochloride microemulsion showed it to be stable when exposed to sunlight for 5 hours. japsonline.com Conversely, other compounds show significant degradation upon exposure to light. mdpi.com The photostability of this compound would need to be experimentally determined.
The following table summarizes the typical conditions used in forced degradation studies, which would be applicable to investigate the stability of this compound.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 5N HCl, refluxed for several hours | Cleavage of ether or amide bonds, hydrolysis of the N-oxide |
| Base Hydrolysis | 0.1 M to 5N NaOH, refluxed for several hours | Hydrolysis of ester or amide groups |
| Oxidation | 3% to 30% H₂O₂, at room temperature or heated | Formation of N-oxides, hydroxylation |
| Thermal Degradation | Dry heat (e.g., 60-80°C) for several hours to days | General decomposition |
| Photodegradation | Exposure to UV or fluorescent light | Photolytic cleavage of bonds |
Impurity Profiling and Characterization
Sources of Impurities in Buflomedil (B1668037) N-Oxide Hydrochloride
Impurities in a drug substance can originate from various sources, including the synthetic route and degradation over time. Understanding these sources is fundamental to developing effective control strategies.
Impurities related to the synthesis of Buflomedil N-Oxide Hydrochloride can be introduced from starting materials, by-products of side reactions, or intermediates that remain in the final product. The synthesis of the parent compound, Buflomedil, involves the reaction of 1,3,5-trimethoxybenzene (B48636) with 4-chlorobutyryl chloride, followed by a reaction with pyrrolidine (B122466). The subsequent N-oxidation step introduces further potential for impurities.
Potential synthesis-related impurities include:
Unreacted Starting Materials: Residual amounts of 1,3,5-trimethoxybenzene, 4-chlorobutyryl chloride, and pyrrolidine.
Intermediates: Incomplete reaction can lead to the presence of 4-chloro-1-(2,4,6-trimethoxyphenyl)butan-1-one.
By-products: Side reactions during synthesis can generate various unintended molecules. For instance, impurities such as o-desmethyl buflomedil can arise from issues with the starting materials or demethylation during synthesis. klivon.com
Reagent-Related Impurities: Impurities from the reagents used in the various synthetic steps, such as solvents or catalysts.
This compound can degrade under various environmental conditions, such as exposure to acid, base, light, heat, and oxidizing agents. Forced degradation studies are essential to identify these potential degradants.
Studies on Buflomedil have shown that it is susceptible to degradation, particularly in acidic conditions. semanticscholar.org When subjected to acid-induced degradation, Buflomedil breaks down into two primary products: 1,3,5-Trimethoxybenzene and a butane-pyrrolidinium salt. researchgate.net A stability-indicating HPLC method was developed to separate Buflomedil from its acid-induced degradation product, which showed a distinct retention time. semanticscholar.org Oxidative stress conditions have also been shown to cause significant degradation of similar amine-containing compounds. researchgate.netderpharmachemica.com
| Degradation Condition | Identified Degradation Products | Reference |
| Acid Hydrolysis | 1,3,5-Trimethoxybenzene | researchgate.net |
| Acid Hydrolysis | Butane-pyrrolidinium salt | researchgate.net |
| Oxidation | Donepezil N-Oxide (in Donepezil studies) | researchgate.net |
This table presents potential degradation products based on studies of Buflomedil and analogous compounds.
The N-oxidation process itself is a primary source of specific impurities. N-oxides are typically synthesized by the oxidation of the corresponding tertiary amine. nih.gov
Key impurities specific to this process include:
Unreacted Parent Drug: The most common impurity is the unreacted tertiary amine, Buflomedil, which may not have been fully converted during the oxidation step.
Over-oxidation Products: While less common for simple amine oxides, harsh oxidizing conditions could potentially lead to the formation of other oxidized species or ring-opened products.
By-products from the Oxidizing Agent: The choice of oxidizing agent (e.g., hydrogen peroxide, peroxyacids) can introduce its own set of impurities or by-products. nih.govmdpi.com For example, using hydrogen peroxide can necessitate removal steps to prevent metal impurities in the final product. nih.gov The inherent reactivity of the N-oxide functional group can also lead to specific degradation pathways. dphen1.comnih.gov
Advanced Analytical Techniques for Impurity Detection and Quantification
To ensure the purity and quality of this compound, robust analytical methods are required to separate, detect, and quantify any impurities, often present at trace levels.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique renowned for its high sensitivity and selectivity, making it ideal for the detection and characterization of trace-level impurities. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
This technique is particularly useful for:
Structural Elucidation: By analyzing the fragmentation patterns of parent and impurity ions, LC-MS/MS can help determine the chemical structures of unknown degradation products or synthesis by-products. nih.gov
Trace Quantification: It allows for the precise measurement of impurities at levels that may not be detectable by other methods like HPLC with UV detection. This is crucial for controlling potentially genotoxic impurities.
Specificity: The technique can distinguish between impurities that may co-elute or have similar chromatographic behavior, providing a higher degree of confidence in the impurity profile. nih.gov
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for impurity profiling and is widely used for routine quality control and stability testing. derpharmachemica.comnih.gov Several stability-indicating HPLC methods have been developed for Buflomedil and its degradation products. semanticscholar.orgresearchgate.net
A key aspect of these methods is their ability to resolve the active pharmaceutical ingredient (API) from all known impurities and degradation products. semanticscholar.org For example, a validated HPLC method successfully separated Buflomedil from its acid-induced degradation product using a C18 column. semanticscholar.org The method parameters are crucial for achieving adequate separation.
| Parameter | HPLC Method for Buflomedil and Degradants | Reference |
| Stationary Phase (Column) | C18 | semanticscholar.org |
| Mobile Phase | Methanol (B129727): Water: Acetonitrile (B52724): Triethylamine (B128534) (50:30:20:0.4, v/v) | semanticscholar.org |
| pH | 6.5 | semanticscholar.org |
| Flow Rate | 0.7 mL/min | semanticscholar.org |
| Detection (UV) | 272 nm | semanticscholar.org |
| Retention Time (Buflomedil) | 3.76 min | semanticscholar.org |
| Retention Time (Degradant) | 2.117 min | semanticscholar.org |
This table summarizes the parameters of a published HPLC method for the analysis of Buflomedil and its degradation product.
Establishment of Impurity Specifications
The establishment of impurity specifications for a drug substance like this compound is a systematic process guided by international regulatory standards, primarily those developed by the International Conference on Harmonisation (ICH). gmpinsiders.comich.org These specifications are a set of criteria to which the drug substance must conform to be considered acceptable for its intended use. ich.org The process involves several key stages, from initial identification during development to setting justified acceptance criteria for commercial batches.
The framework for setting impurity specifications is largely defined by the ICH Q3A(R2) guideline, which pertains to impurities in new drug substances. ich.orgfda.gov These guidelines establish thresholds for reporting, identification, and qualification of impurities. gmpinsiders.comgally.ch
Reporting Threshold: This is the level above which an impurity must be reported in a regulatory submission. For new drug substances, this threshold is generally set based on the maximum daily dose.
Identification Threshold: Above this level, efforts must be made to identify the chemical structure of the impurity.
Qualification Threshold: If an impurity is present at a level exceeding this threshold, its biological safety must be established through appropriate studies. ich.orggally.ch Qualification can be achieved by demonstrating that the impurity is a significant metabolite in animal or human studies, by citing relevant scientific literature, or by conducting specific toxicology studies. nih.govregulations.gov
The selection of impurities to be included in the specification is based on those observed in batches manufactured by the proposed commercial process, as well as those formed during stability studies. ich.org
For this compound, impurities can originate from various sources, including the synthesis of the active pharmaceutical ingredient (API), degradation of the drug substance over time, or interactions with other components.
Forced degradation studies are a key tool in identifying potential degradation products. In the case of the related compound Buflomedil Hydrochloride, acid hydrolysis has been shown to produce degradation products such as 1,3,5-Trimethoxybenzene and a butane-pyrrolidinium salt. researchgate.netsemanticscholar.org It is plausible that similar or related degradation pathways could affect this compound under various stress conditions (e.g., acid, base, oxidation, light, heat).
Advanced analytical techniques are employed for the detection, separation, and structural elucidation of these impurities. biomedres.us High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying impurities due to its high resolution and sensitivity. semanticscholar.orgnih.govnih.gov When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for identifying unknown impurities by providing molecular weight and fragmentation data. oalib.com Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for the definitive structural characterization of isolated impurities. nih.gov
Acceptance criteria for impurities are the numerical limits, ranges, or other measures for the tests described. ich.org These criteria are justified by the manufacturer and approved by regulatory authorities. ich.org The limits are set based on a combination of factors, including:
Data from batches manufactured during clinical and nonclinical studies. tga.gov.aufda.report
The manufacturing process capability and its inherent variability. gally.ch
The stability profile of the drug substance. ich.org
Analytical procedure capabilities. gally.ch
The following interactive table illustrates the general ICH thresholds for reporting, identification, and qualification of impurities in new drug substances, which would be applied to this compound. The specific maximum daily dose of a product containing this compound would determine the applicable thresholds.
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI (whichever is lower) | 0.15% or 1.0 mg TDI (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI: Total Daily Intake |
For any given impurity, the acceptance criterion is set no higher than its qualification threshold unless specific safety data justifies a higher level. gally.ch For example, if the maximum daily dose of a hypothetical this compound product was 50 mg, the qualification threshold for an individual unknown impurity would be 0.15%. This means any impurity consistently present at or above this level would require safety qualification. gmpinsiders.comfda.gov
The final specification for this compound would list each specified impurity with its acceptance criterion. This includes both identified impurities (e.g., those with a known chemical structure) and unidentified impurities that are consistently present above the identification threshold. ich.org A general limit for any single unspecified impurity and a limit for total impurities would also be included. ich.orggally.ch
The following is a hypothetical example of how impurity specifications might be presented for this compound, based on the principles outlined.
Table 2: Illustrative Impurity Specification for this compound
| Impurity Name | Acceptance Criterion (Not More Than) |
| Specified, Identified Impurities | |
| 1,3,5-Trimethoxybenzene | 0.15% |
| Butane-pyrrolidinium salt analogue | 0.15% |
| Specified, Unidentified Impurities | |
| Unidentified Impurity at RRT 0.85 | 0.10% |
| General Limits | |
| Any other individual unspecified impurity | ≤ 0.10% |
| Total Impurities | Not more than 0.5% |
| RRT: Relative Retention Time |
Metabolism and Biotransformation Non Human, in Vitro Systems
In Vitro Metabolic Pathways
In vitro metabolic studies are designed to identify the primary routes of biochemical conversion that a compound undergoes. These pathways often involve enzymatic reactions that alter the compound's structure, typically to facilitate its excretion. For many nitrogen-containing compounds, N-oxidation is a significant metabolic route.
Role of Enzyme Systems (e.g., Cytochrome P450, FMO enzymes)
The primary enzyme families responsible for the Phase I metabolism of a vast array of drugs are the Cytochrome P450 (CYP) superfamily and the Flavin-containing Monooxygenase (FMO) system. researchgate.netnih.gov Both are located predominantly in the endoplasmic reticulum of hepatocytes and other tissues. nih.govwikipedia.org
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing proteins catalyzes a wide variety of oxidative reactions. ufl.eduyoutube.com Different CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6) exhibit broad and sometimes overlapping substrate specificities, meaning a single compound can be metabolized by multiple enzymes. nih.gov Their activity is crucial for the biotransformation of a majority of clinically used drugs. nih.gov
Flavin-containing Monooxygenase (FMO) Enzymes: FMOs are another class of NADPH-dependent oxidoreductases that catalyze the oxygenation of soft nucleophilic heteroatoms, such as nitrogen and sulfur. nih.govwikipedia.org They play a significant role in the N-oxidation of many xenobiotics. nih.govnih.gov Unlike CYPs, FMOs are generally not as readily induced or inhibited by other drugs, which can be a desirable characteristic for drug candidates. ucl.ac.uk
While buflomedil (B1668037) itself is known to be a vasoactive drug, specific studies detailing the direct role of CYP or FMO enzymes in the metabolism of its N-oxide form in non-human in vitro systems are not extensively documented in the public literature. However, research on the parent compound has identified metabolites such as CRL40634 and CRL40598 in rats. nih.gov
N-Oxidation and Retroconversion Mechanisms
N-oxidation is a common metabolic pathway for compounds containing tertiary amine functionalities. This reaction, often catalyzed by FMOs and to some extent by CYPs, involves the addition of an oxygen atom to the nitrogen, forming an N-oxide. nih.gov This process generally increases the polarity of the molecule, preparing it for excretion.
Identification of Non-Human Metabolites (e.g., using rat liver microsomes)
Rat liver microsomes are a standard in vitro tool for studying drug metabolism. nih.govnih.gov They contain a high concentration of Phase I enzymes, including CYPs and FMOs, making them suitable for identifying the primary metabolites of a new chemical entity. nuvisan.com In these experiments, the compound of interest is incubated with the microsomes in the presence of necessary cofactors like NADPH, and the resulting mixture is analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to identify the structures of the metabolites formed. mdpi.com
For the parent drug buflomedil, studies in rats have led to the identification of metabolites, confirming that it undergoes biotransformation. nih.gov However, specific reports identifying the metabolites formed directly from the incubation of Buflomedil N-Oxide Hydrochloride with rat liver microsomes are not prevalent in the reviewed literature.
Non-Clinical Biotransformation Studies
Non-clinical biotransformation studies aim to characterize how a potential drug is metabolized in various animal species, providing insights that can help predict its behavior in humans.
Species-Specific Metabolic Differences (e.g., rat vs. human in vitro)
Significant differences can exist in drug metabolism between species, both in the rate of metabolism and the types of metabolites formed. bioivt.comresearchgate.net These differences can be attributed to variations in the expression levels and catalytic activities of metabolic enzymes like CYPs. researchgate.net For instance, a comparative study on the metabolism of chloroacetamide herbicides showed that rat liver microsomes metabolized butachlor (B1668075) to a much greater extent than human liver microsomes. nih.gov Similarly, research on bupropion (B1668061) demonstrated that the contribution of different metabolic pathways varied significantly between human, monkey, rat, and mouse liver microsomes. researchgate.net
Comparing metabolic profiles in rat and human liver microsomes is a common strategy in drug discovery to assess whether the rat is an appropriate toxicological model for humans. nih.gov A compound that produces a unique or disproportionately high level of a particular metabolite in humans compared to the test animal species may require additional safety evaluation. bioivt.com
Table 1: General Comparison of In Vitro Metabolic Systems
| In Vitro System | Primary Metabolic Phase | Key Enzymes Present | Common Applications |
|---|---|---|---|
| Liver Microsomes | Phase I | Cytochrome P450 (CYP), Flavin-containing Monooxygenases (FMO) | Intrinsic clearance, metabolite identification, enzyme inhibition studies |
| Hepatocytes | Phase I and Phase II | CYPs, FMOs, UGTs, SULTs, etc. | Broader metabolic profiling, clearance prediction, transporter studies |
| S9 Fraction | Phase I and Cytosolic | CYPs, FMOs, and cytosolic enzymes | General metabolism screening |
| Recombinant Enzymes | Specific Enzyme Activity | Individual CYP or FMO isoforms | Reaction phenotyping (identifying specific enzymes involved) |
Metabolic Stability in In Vitro Systems
Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes. It is a critical parameter assessed early in drug discovery, as a compound that is metabolized too rapidly may have a short duration of action and poor bioavailability. researchgate.net Conversely, a compound that is too stable might accumulate in the body, leading to potential toxicity. researchgate.net
Metabolic stability is typically evaluated in vitro by incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time. nuvisan.com From this data, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.comnih.gov These in vitro values are then often used in models to predict in vivo hepatic clearance and bioavailability. nih.gov Studies have shown that in vitro data from monkey microsomes can be predictive of in vivo hepatic extraction ratios in monkeys. nih.gov
Table 2: Key Parameters from In Vitro Metabolic Stability Assays
| Parameter | Description | Significance |
|---|---|---|
| In Vitro Half-life (t½) | The time it takes for 50% of the parent compound to be metabolized in the in vitro system. | A shorter half-life indicates lower metabolic stability. |
| Intrinsic Clearance (CLint) | A measure of the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. | Used to predict in vivo hepatic clearance and extraction ratio. |
Theoretical Aspects of N-Oxide Metabolism
The metabolism of tertiary amine N-oxides, such as Buflomedil N-Oxide, is a critical area of study in pharmacology and toxicology. This process involves a complex interplay of enzymatic systems that can lead to either the formation of the N-oxide from the parent amine or its reduction back to the parent amine. This biotransformation is primarily carried out by two major enzyme superfamilies in phase 1 metabolism: the Cytochrome P450 (CYP450) system and the Flavin-containing Monooxygenase (FMO) system. nih.govnih.gov
N-Oxidation: Formation of N-Oxides
The formation of N-oxides from tertiary amines is an oxidative process catalyzed by both CYP450 and FMO enzymes. hyphadiscovery.commdpi.com These enzymes are crucial for converting lipophilic xenobiotics into more polar, water-soluble metabolites that can be easily excreted. nih.gov
Cytochrome P450 (CYP450): The CYP450 enzyme system is a major contributor to the oxidative metabolism of a vast array of drugs and other xenobiotics. nih.gov While FMOs have a preference for nucleophilic compounds, CYPs can oxidize a broader range of substrates, including nitrogen-containing compounds. nih.govucl.ac.uk The formation of N-oxides by CYP enzymes has been documented for various drugs. researchgate.net For example, studies on the pyrrolizidine (B1209537) alkaloid monocrotaline (B1676716) showed that both CYP450 and FMO are the primary enzymes responsible for its N-oxide metabolite formation in rat liver microsomes. researchgate.net
A key distinction between these two enzyme systems lies in their regulation and specificity. CYP enzymes are known to be inducible by various xenobiotics and have specific inhibitors for almost every isozyme. nih.gov In contrast, FMOs are generally not easily induced or inhibited by foreign chemicals, which can be an advantage in drug design to minimize drug-drug interactions. nih.govnih.gov
N-Oxide Reduction: Reversion to Parent Amine
The reduction of tertiary amine N-oxides back to their corresponding parent amines is a significant metabolic pathway that can influence the pharmacokinetic and pharmacodynamic profile of a drug. This retro-reduction can be carried out by several enzyme systems under anaerobic conditions. nih.gov
Cytochrome P450 System: The CYP450 system, particularly in the liver, is capable of reducing N-oxides. nih.gov This reductive activity requires cofactors such as NADPH. nih.gov The reduction can be stimulated by flavins and methyl viologen. nih.gov Studies with rat liver mitochondria have shown that N-oxide reductase activity is present in the mitochondrial inner membrane or its matrix and can be partially suppressed by carbon monoxide. nih.gov
Aldehyde Oxidase: In addition to the microsomal CYP system, cytosolic enzymes also play a role. Aldehyde oxidase, a cytosolic enzyme, has been identified as a major N-oxide reductase in the liver of various mammalian species, including rabbits, rats, mice, hamsters, and hogs. nih.gov Investigations using imipramine (B1671792) N-oxide and cyclobenzaprine (B1214914) N-oxide demonstrated that rabbit liver cytosol, in the presence of an electron donor for aldehyde oxidase, exhibits significant N-oxide reductase activity, comparable to that of liver microsomes. nih.gov
Other Reductive Systems: Research has also pointed to the involvement of other systems. For example, a unique tertiary amine N-oxide reduction system composed of quinone reductase and heme has been identified in rat liver preparations. ucl.ac.uk Furthermore, microbial nitroreductases found in the intestinal microflora can also contribute to the reduction of N-oxide metabolites. nih.gov
The interconversion between a parent drug and its N-oxide metabolite can have significant implications, potentially altering tissue distribution and leading to unexpected pharmacological or toxicological outcomes. hyphadiscovery.com
Comparative Overview of Key Enzymes in N-Oxide Metabolism
| Enzyme System | Location | Function | Cofactors/Inhibitors | Key Characteristics |
|---|---|---|---|---|
| Flavin-containing Monooxygenases (FMOs) | Microsomal | N-oxidation of tertiary amines | Requires NADPH. ucl.ac.uk Not easily inhibited by xenobiotics. nih.gov Methimazole is a known inhibitor. researchgate.net | Not readily induced. nih.gov More heat-sensitive than CYPs. nih.gov Generally produce less toxic metabolites compared to CYPs. nih.gov |
| Cytochrome P450 (CYP450) | Microsomal, Mitochondrial | N-oxidation and N-oxide reduction | Requires NADPH. nih.gov Specific inhibitors exist for various isozymes (e.g., SKF-525A). researchgate.net | Inducible by xenobiotics. nih.gov Can produce reactive, potentially toxic metabolites. ucl.ac.uk Involved in both oxidative and reductive metabolism. nih.govnih.gov |
| Aldehyde Oxidase | Cytosolic | N-oxide reduction | Requires an electron donor. nih.gov | A major contributor to cytosolic N-oxide reduction in the liver across several species. nih.gov |
| Quinone Reductase/Heme System | Cytosolic | N-oxide reduction | - | A unique reductive system identified in rat liver. ucl.ac.uk |
| Microbial Nitroreductases | Intestinal Microflora | N-oxide reduction | - | Contributes to the metabolic recycling of N-oxide metabolites. nih.gov |
Solid State Chemistry and Crystallographic Analysis
Polymorphism and Amorphism
Polymorphism is the capacity of a solid compound to exist in multiple crystalline forms, each possessing a distinct internal lattice structure. In contrast, an amorphous form lacks long-range molecular order. These different solid-state forms can exhibit varied physicochemical properties.
The identification of polymorphic forms of Buflomedil (B1668037) N-Oxide Hydrochloride is a critical step in its characterization. Different polymorphs can arise from variations in crystallization conditions, such as the choice of solvent, temperature, and pressure. Each distinct polymorphic form will generate a unique Powder X-Ray Diffraction (PXRD) pattern, which serves as a definitive fingerprint for that crystal structure. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are also employed to detect and characterize these different forms by observing their unique thermal behaviors, such as melting points and thermal decomposition profiles.
Hydrates and solvates are crystalline structures that incorporate water or other solvent molecules, respectively, into their crystal lattice. The presence of these bound solvent molecules can significantly alter the properties of the active pharmaceutical ingredient. The characterization of potential hydrates and solvates of Buflomedil N-Oxide Hydrochloride involves a suite of analytical techniques. PXRD can indicate changes in the crystal lattice resulting from solvent inclusion. Thermal analysis, particularly TGA, is instrumental in quantifying the solvent content by measuring the mass loss upon heating. Spectroscopic methods like Infrared (IR) and Raman spectroscopy can further confirm the presence of solvent molecules by detecting their characteristic vibrational modes.
Crystal Structure Determination
Determining the precise three-dimensional arrangement of atoms and molecules within the crystal lattice is crucial for a complete understanding of the solid-state properties of this compound.
Single Crystal X-Ray Diffraction (SC-XRD) stands as the definitive method for elucidating the absolute crystal structure of a compound. This powerful technique requires a high-quality single crystal, which, when irradiated with X-rays, produces a diffraction pattern. Analysis of this pattern allows for the precise determination of molecular geometry, bond lengths, bond angles, and the intricate network of intermolecular interactions, such as hydrogen bonds. An SC-XRD analysis of this compound would provide unequivocal insight into its molecular conformation and the packing arrangement within the crystal, forming the basis for structure-property relationship studies.
Powder X-Ray Diffraction (PXRD) is an indispensable tool for the routine characterization of crystalline solids. It is used to identify crystalline phases, assess the degree of crystallinity, and screen for polymorphism. The PXRD pattern of this compound, characterized by a series of peaks at specific diffraction angles (2θ), serves as a unique identifier for its crystalline form. While it does not provide the atomic-level detail of SC-XRD, PXRD is vital for quality control during manufacturing and for monitoring the solid-state stability of the drug substance over time.
Table 1: Representative Powder X-Ray Diffraction Data
This table illustrates the type of data obtained from a PXRD analysis for a crystalline substance. The peak positions (2θ) and their relative intensities are characteristic of a specific crystal lattice.
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
| 12.5 | 7.08 | 85 |
| 16.8 | 5.27 | 90 |
| 20.2 | 4.39 | 100 |
| 22.7 | 3.91 | 70 |
| 25.1 | 3.54 | 65 |
| 28.4 | 3.14 | 50 |
Crystal Engineering Principles
Crystal engineering involves the rational design and synthesis of crystalline solids with targeted properties. This is accomplished by understanding and manipulating the intermolecular forces that direct the assembly of molecules into a crystal lattice. For this compound, these principles can be applied to control its solid-state properties. Key strategies include controlling polymorphism to isolate the most stable form, designing co-crystals to enhance properties like solubility, and modifying the crystal habit (external shape) to improve manufacturing processes like powder flow and compaction. The presence of the N-oxide group, a strong hydrogen bond acceptor, and the hydrochloride moiety, a hydrogen bond donor, provides specific sites for forming robust hydrogen-bonding networks, which are central to implementing crystal engineering strategies.
Intermolecular Interactions and Crystal Packing
The crystal structure of this compound is stabilized by a network of intermolecular interactions. The highly polar N-oxide group is a key player in forming strong hydrogen bonds. semanticscholar.org The protonated nitrogen of the pyrrolidine (B122466) ring in the parent compound, buflomedil hydrochloride, is known to engage in hydrogen bonding with the chloride anion. researchgate.net In the case of the N-oxide hydrochloride, the N-oxide oxygen atom provides an additional, strong hydrogen bond acceptor site. This can lead to the formation of robust hydrogen-bonding networks, potentially involving the chloride ion and moisture if the material is hygroscopic.
The presence of the N-oxide functionality can also lead to different packing motifs compared to the parent drug. nih.gov The steric bulk and the altered electronic distribution of the N-oxide pyrrolidine ring will influence how the molecules orient themselves relative to one another, potentially leading to unique crystalline forms with distinct properties.
Design of Crystalline Materials
The design of crystalline materials containing this compound focuses on controlling its solid-state properties through techniques such as polymorphism and cocrystallization. Polymorphs, or different crystalline forms of the same compound, can exhibit varying solubility, stability, and bioavailability. The ability of the N-oxide group to participate in diverse hydrogen bonding patterns increases the likelihood of accessible polymorphs.
The development of novel crystalline forms, such as cocrystals, is another avenue in the design of crystalline materials. By introducing a coformer molecule that can form strong and predictable hydrogen bonds with the N-oxide or other functional groups of this compound, it is possible to create a new crystalline solid with tailored properties. The selection of a suitable coformer would be guided by the principles of crystal engineering, aiming to form specific, desired intermolecular interactions.
Given the absence of publicly available specific crystallographic data for this compound, the following table presents hypothetical data for a plausible crystalline form to illustrate the type of information obtained from a single-crystal X-ray diffraction study.
| Crystal Data and Structure Refinement |
| Empirical formula |
| Formula weight |
| Temperature |
| Wavelength |
| Crystal system |
| Space group |
| Unit cell dimensions |
| Volume |
| Z |
| Calculated density |
| Absorption coefficient |
| F(000) |
| Crystal size |
| Theta range for data collection |
| Reflections collected |
| Independent reflections |
| Completeness to theta = 67.1° |
| Refinement method |
| Data / restraints / parameters |
| Goodness-of-fit on F² |
| Final R indices [I>2sigma(I)] |
| R indices (all data) |
| Largest diff. peak and hole |
| Note: This data is hypothetical and for illustrative purposes only. |
Thermal Analysis (e.g., DSC, TGA) in Solid-State Studies
Thermal analysis techniques are indispensable for characterizing the solid-state properties of pharmaceutical compounds like this compound. nih.gov Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly powerful for probing thermal events such as melting, crystallization, and decomposition. nih.gov
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point. The sharpness and temperature of this peak provide information about the purity and crystalline form of the substance. Broader peaks might indicate the presence of impurities or multiple crystalline forms.
TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine the temperature at which it begins to decompose. If the compound exists as a hydrate, TGA would show an initial mass loss corresponding to the loss of water molecules before the onset of decomposition of the molecule itself.
The combination of DSC and TGA provides a comprehensive thermal profile of the compound. For instance, an event observed in DSC can be identified as a melting or decomposition event by correlating it with the TGA data. The following table presents hypothetical thermal analysis data for this compound to illustrate the typical information obtained.
| Thermal Analysis Data |
| Technique |
| Differential Scanning Calorimetry (DSC) |
| Thermogravimetric Analysis (TGA) |
| Note: This data is hypothetical and for illustrative purposes only. |
Theoretical and Computational Chemistry
Molecular Modeling and Simulation
Molecular modeling and simulation are powerful tools to understand the three-dimensional structure and dynamic behavior of molecules. mdpi.com For Buflomedil (B1668037) N-Oxide Hydrochloride, these techniques can provide insights into its conformational landscape and interactions with its environment.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations could offer a dynamic perspective on the conformational flexibility of Buflomedil N-Oxide Hydrochloride in a biological environment, such as in aqueous solution or near a model membrane. mdpi.com Such simulations would allow for the exploration of the molecule's accessible conformations over time, the stability of intramolecular hydrogen bonds, and the hydration shell around the polar N-oxide group. By simulating its interaction with lipid bilayers, MD could help predict its membrane permeability and potential interactions with membrane-bound proteins, which is of particular interest given the vasoactive properties of the parent compound. patsnap.com Although specific MD studies on this compound are lacking, they represent a valuable future direction for research.
Quantum Chemical Calculations (e.g., DFT studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. nih.gov
Electronic Structure and Reactivity
The introduction of an N-oxide group significantly modifies the electronic distribution within the pyrrolidine (B122466) moiety of buflomedil. The N-O bond is highly polar, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen. nih.gov This charge separation would make the N-oxide group a strong hydrogen bond acceptor, influencing its interactions with biological targets. DFT calculations could precisely map the electrostatic potential surface of this compound, identifying regions of positive and negative potential that are crucial for molecular recognition. Furthermore, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, calculable by DFT, would provide insights into its kinetic stability and reactivity. The N-oxide functionality is also known to have special redox reactivity, which could be important for its mechanism of action. nih.gov
Energetic Profiles of Reactions
DFT calculations can be employed to model the energetic profiles of potential metabolic reactions involving this compound. For instance, the reduction of the N-oxide back to the parent amine is a common metabolic pathway for many N-oxide-containing drugs. nih.gov By calculating the transition state energies and reaction enthalpies, one could predict the likelihood of such a transformation in a biological system. This information is valuable for understanding the compound's metabolic fate and duration of action.
Structure-Activity Relationship (SAR) Studies (Computational, non-clinical endpoints)
Computational Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural features with its biological activity using computational methods. nih.gov While no specific computational SAR studies on this compound are available, we can hypothesize on the structural features that might be important for its activity based on the known pharmacology of buflomedil and its derivatives. nih.govacademie-sciences.fr
The key structural components of this compound include the trimethoxyphenyl group, the carbonyl function, the aliphatic chain, and the N-oxidized pyrrolidine ring. A computational SAR study would typically involve generating a set of virtual derivatives by modifying these components and then calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters). These descriptors would then be correlated with a predicted non-clinical endpoint, such as receptor binding affinity or membrane permeability, using statistical models like Quantitative Structure-Activity Relationship (QSAR). mdpi.commdpi.com The presence of the polar N-oxide group is expected to significantly impact properties like solubility and membrane transport compared to the parent drug, which would be a key focus of such an investigation. nih.gov
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
Predicted ¹H NMR Chemical Shifts
In ¹H NMR spectroscopy, the formation of an N-oxide typically results in a downfield shift (an increase in ppm value) for the protons on the carbon atoms adjacent to the nitrogen. nih.gov This deshielding effect is due to the electron-withdrawing nature of the N-oxide group. For this compound, the protons on the pyrrolidine ring, particularly those on the carbons directly bonded to the nitrogen (α-protons), are expected to show the most significant downfield shift compared to the parent compound, Buflomedil. The protons on the β-carbons of the pyrrolidine ring would also be affected, but to a lesser extent. The following table provides a hypothetical prediction of these shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Disclaimer: The following values are illustrative predictions based on general principles of N-oxide chemistry and are not derived from experimental or specific computational data for this molecule.
| Proton Assignment | Predicted Chemical Shift (ppm) | Rationale for Shift |
|---|---|---|
| Pyrrolidine α-protons | 3.5 - 4.0 | Significant downfield shift due to proximity to the N⁺-O⁻ group. |
| Pyrrolidine β-protons | 2.0 - 2.5 | Moderate downfield shift. |
| Methylene (B1212753) (adjacent to pyrrolidine) | 3.2 - 3.7 | Downfield shift due to proximity to the positively charged nitrogen. |
| Methylene (β to pyrrolidine) | 2.2 - 2.7 | Minor downfield shift. |
| Methylene (α to carbonyl) | 3.0 - 3.5 | Minimal change expected. |
| Aromatic protons | 6.1 - 6.3 | Unlikely to be significantly affected by N-oxidation on the distant pyrrolidine ring. |
Predicted ¹³C NMR Chemical Shifts
Similarly, in ¹³C NMR spectroscopy, the carbon atoms bonded to the nitrogen in the N-oxide will experience a downfield shift. nih.gov The α-carbons of the pyrrolidine ring in this compound are therefore predicted to resonate at a higher ppm value compared to Buflomedil. The effect diminishes with distance from the N-oxide group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Disclaimer: The following values are illustrative predictions based on general principles of N-oxide chemistry and are not derived from experimental or specific computational data for this molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Shift |
|---|---|---|
| Pyrrolidine α-carbons | 65 - 75 | Significant downfield shift due to direct attachment to the N⁺-O⁻ group. |
| Pyrrolidine β-carbons | 25 - 35 | Moderate downfield shift. |
| Methylene (adjacent to pyrrolidine) | 55 - 65 | Downfield shift due to proximity to the N⁺-O⁻ group. |
| Methylene (β to pyrrolidine) | 20 - 30 | Minor downfield shift. |
| Methylene (α to carbonyl) | 35 - 45 | Minimal change expected. |
| Carbonyl carbon | 200 - 210 | Unlikely to be significantly affected. |
| Aromatic carbons | 90 - 165 | Unlikely to be significantly affected. |
Predicted IR Frequencies
In IR spectroscopy, the most notable predicted feature for this compound would be the appearance of a prominent vibration band corresponding to the N⁺-O⁻ stretch. This band typically appears in the range of 930-970 cm⁻¹ for aliphatic N-oxides. nih.gov The other key functional groups, such as the carbonyl group (C=O) of the ketone, are not expected to have their vibrational frequencies significantly altered by the N-oxidation of the distant pyrrolidine ring.
Table 3: Predicted Key IR Frequencies for this compound Disclaimer: The following values are illustrative predictions based on general principles of N-oxide chemistry and are not derived from experimental or specific computational data for this molecule.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Comment |
|---|---|---|
| O-H Stretch (from HCl) | 2400 - 3300 (broad) | Associated with the protonated hydrochloride form. |
| C-H Stretch (aromatic and aliphatic) | 2850 - 3100 | Standard C-H stretching vibrations. |
| C=O Stretch (ketone) | 1670 - 1690 | Expected to be similar to Buflomedil. |
| C-O Stretch (ether) | 1050 - 1250 | Aromatic ether stretches. |
These predicted spectroscopic data, based on established chemical principles, provide a theoretical framework for the identification and characterization of this compound. Experimental verification through synthesis and spectroscopic analysis would be required to confirm these predictions.
Advanced Research Methodologies and Future Directions
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern pharmaceutical analysis. nih.govresearchgate.net They provide a powerful combination of separation and identification capabilities, essential for analyzing complex mixtures such as biological samples or drug formulations containing metabolites and impurities. researchgate.net
The most common and powerful hyphenated techniques for metabolite analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.gov LC-MS is particularly well-suited for non-volatile and thermally unstable compounds like many drug metabolites. biomedres.us For N-oxide metabolites, which can be unstable, LC-MS/MS (tandem mass spectrometry) methods are often preferred due to their high sensitivity and selectivity. researchgate.net Specific ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be optimized to distinguish N-oxides from hydroxylated metabolites, a common challenge in metabolite identification. nih.govresearchgate.net For instance, under APCI-MS conditions, N-oxides can produce distinctive [M+H-O]+ ions that are not typically seen with hydroxylated compounds. nih.gov
GC-MS is also a valuable tool, particularly for volatile compounds or those that can be made volatile through a process called derivatization. youtube.comyoutube.com This two-step process often involves methoximation followed by silylation to increase the volatility and thermal stability of the analytes, allowing for their separation and detection by GC-MS. youtube.com
More advanced hyphenated systems like LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) and LC-FTIR (Liquid Chromatography-Fourier Transform Infrared Spectroscopy) offer direct structural elucidation of separated compounds, which is invaluable for the unambiguous identification of unknown metabolites or impurities. nih.govresearchgate.net
Table 1: Application of Hyphenated Techniques in the Analysis of Buflomedil (B1668037) N-Oxide
| Technique | Primary Application | Advantages for Buflomedil N-Oxide Analysis | Considerations |
|---|---|---|---|
| LC-MS/MS | Quantification and identification in biological matrices. | High sensitivity and selectivity; suitable for unstable N-oxides; can differentiate from other metabolites. researchgate.netnih.gov | Requires careful optimization of ionization source and collision energy to avoid in-source conversion. researchgate.net |
| GC-MS | Analysis of volatile impurities or after derivatization. | Provides high-resolution separation and established libraries for identification. youtube.com | Requires derivatization, which adds complexity and potential for side-product formation. youtube.com |
| LC-NMR | Unambiguous structure elucidation of unknown impurities or degradants. | Provides detailed structural information without the need for a reference standard. nih.gov | Relatively low sensitivity compared to MS, often requiring larger sample amounts. bohrium.com |
Emerging Analytical Technologies
The field of analytical chemistry is continuously evolving, with new technologies offering enhanced speed, sensitivity, and resolution for pharmaceutical analysis. mdpi.comtechnologynetworks.com These emerging technologies are crucial for impurity profiling and metabolite identification, where trace-level detection is often required. biomedres.usbiomedres.us
High-Resolution Mass Spectrometry (HRMS) , such as Time-of-Flight (TOF) and Orbitrap-based systems, provides highly accurate mass measurements. This allows for the determination of the elemental composition of an unknown compound, which is a significant aid in identifying novel metabolites like Buflomedil N-Oxide without prior knowledge of their existence. nih.gov
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an emerging alternative to LC-MS. It offers high separation efficiency and requires very small sample volumes. For certain applications, such as the analysis of amino acids and other small polar metabolites in cell culture media, CE-MS can offer simplified and powerful methods compared to traditional LC-MS. bioprocessonline.com
Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion. nih.gov This technique can separate isomeric metabolites that may not be resolved by chromatography alone, providing greater confidence in compound identification.
Other novel detection methods, such as those utilizing fluorescent indicators, can offer high sensitivity for specific molecules. For example, diaminofluoresceins have been developed for the sensitive detection of nitric oxide, demonstrating the potential for creating targeted probes for other reactive molecules. nih.gov
Table 2: Comparison of Emerging Analytical Technologies for Metabolite Analysis
| Technology | Key Feature | Benefit for Buflomedil N-Oxide Analysis |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | High mass accuracy and resolution. | Enables confident identification of unknown metabolites and impurities by determining elemental composition. nih.gov |
| Capillary Electrophoresis-MS (CE-MS) | High separation efficiency for charged/polar molecules. | Offers an alternative separation mechanism to LC, potentially resolving co-eluting compounds. bioprocessonline.com |
| Ion Mobility Mass Spectrometry (IM-MS) | Separation based on ion shape and size. | Can differentiate between isomeric metabolites, enhancing specificity of identification. nih.gov |
Green Chemistry Approaches in Buflomedil N-Oxide Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to make manufacturing more sustainable. pharmafocuseurope.comboehringer-ingelheim.com This involves designing chemical processes that reduce waste, use less hazardous substances, and are more energy-efficient. nih.govresearchgate.net The synthesis of N-oxides, including Buflomedil N-Oxide, is an area where green chemistry can have a significant impact.
Traditionally, N-oxidation reactions might use harsh or hazardous oxidizing agents. google.comechemi.com Green chemistry seeks to replace these with more environmentally benign alternatives. For example, hydrogen peroxide (H₂O₂) is considered a green oxidant because its only byproduct is water. acs.org Research has focused on developing catalytic systems that allow for the efficient use of H₂O₂ for N-oxide synthesis. google.comorganic-chemistry.org
Other green approaches include:
Use of safer solvents: Replacing hazardous organic solvents with water, ethanol, or solvent-free reaction conditions. echemi.com
Catalysis: Employing catalysts, such as those based on rhenium or titanium silicalite (TS-1), to enable reactions under milder conditions and with higher efficiency, reducing energy consumption and waste. organic-chemistry.org
Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.
Renewable Feedstocks: Utilizing raw materials derived from renewable sources.
The application of these principles to the synthesis of Buflomedil N-Oxide could lead to a more cost-effective and environmentally responsible manufacturing process. wiley.com
Table 3: Green Chemistry Principles in N-Oxide Synthesis
| Green Chemistry Principle | Traditional Approach | Potential Green Alternative for Buflomedil N-Oxide Synthesis |
|---|---|---|
| Safer Reagents | Organic per-acids (e.g., peroxyacetic acid). google.com | Hydrogen peroxide with a catalyst, or sodium percarbonate. google.comorganic-chemistry.org |
| Safer Solvents | Chlorinated solvents. | Water, methanol (B129727), or performing the reaction in a flow reactor to minimize solvent use. organic-chemistry.org |
| Energy Efficiency | High reaction temperatures. | Use of efficient catalysts (e.g., rhenium-based) to allow for mild reaction conditions. organic-chemistry.org |
| Waste Prevention | Stoichiometric use of reagents leading to significant waste. | Catalytic processes that generate minimal byproducts. organic-chemistry.org |
Role as a Chemical Probe or Reference Standard in Non-Clinical Research
In non-clinical research, well-characterized chemical compounds are essential for obtaining reliable and reproducible data. Buflomedil N-Oxide Hydrochloride serves a crucial dual role in this context: as a reference standard and as a potential chemical probe.
As a reference standard , a highly purified and fully characterized sample of this compound is necessary for the accurate identification and quantification of this metabolite in various analytical methods. klivon.com Regulatory guidelines require the monitoring and control of impurities and metabolites in pharmaceutical products. dphen1.comresearchgate.net Therefore, having a certified reference standard is essential for:
Validating stability-indicating analytical methods. semanticscholar.orgresearchgate.net
Quantifying the levels of the N-oxide in drug degradation studies.
Conducting pharmacokinetic and drug metabolism studies to understand the formation and elimination of the metabolite. mdpi.com
As a chemical probe , Buflomedil N-Oxide can be used in in vitro experiments to investigate specific biological processes. For example, researchers can use the isolated metabolite to study its pharmacological or toxicological activity directly on cells or tissues, separate from the parent drug. nih.gov This can help to determine if the metabolite contributes to the therapeutic effect or to any potential adverse effects of the parent drug. Such studies are critical for building a complete picture of a drug's biological activity.
Table 4: this compound as a Research Tool
| Role | Application | Importance in Research |
|---|---|---|
| Reference Standard | Method Validation | Ensures the accuracy, precision, and specificity of analytical methods used for its detection. semanticscholar.org |
| Impurity Profiling | Allows for the quantification of Buflomedil N-Oxide as a potential impurity or degradant in the drug substance or product. researchgate.net | |
| Metabolism Studies | Enables accurate measurement in biological samples to determine its pharmacokinetic profile. researchgate.net | |
| Chemical Probe | In Vitro Pharmacology | Helps to assess the specific biological activity (e.g., receptor binding, enzyme inhibition) of the metabolite itself. nih.gov |
| Toxicology Screening | Allows for the investigation of any potential cytotoxicity or other toxic effects independent of the parent drug, Buflomedil. |
Q & A
Basic: What synthetic strategies optimize the yield of Buflomedil Hydrochloride intermediates, such as 1,3,5-trimethoxybenzene?
Methodological Answer:
The synthesis of intermediates like 1,3,5-trimethoxybenzene involves catalytic methoxylation under controlled pressure and temperature. For example, using a sodium oxide-barium oxide catalyst (1:0.32 weight ratio) activated at 800°C, methanol reacts with halogenated benzene derivatives (e.g., 1,3,5-tribromobenzene) under argon at 135°C and 7 atm pressure. Dropwise addition of reactants over 45 minutes, followed by triethylamine introduction, achieves yields >85% with minimal side reactions. Post-treatment includes filtration and sieving (500–700 mesh) .
Basic: How are HPLC and GC-MS methods validated for quantifying Buflomedil Hydrochloride in biological matrices?
Methodological Answer:
For plasma analysis, HPLC methods use a C18 column, UV detection at 254 nm, and metoclopramide as an internal standard. Mobile phases typically combine acetonitrile and phosphate buffer (pH 3.0) at 1.0 mL/min. GC-MS protocols involve derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility, followed by separation on a DB-5MS column and quantification via selective ion monitoring (SIM) for m/z 297 (Buflomedil) and m/z 299 (internal standard). Validation includes linearity (0.1–10 µg/mL), precision (<5% RSD), and recovery (>90%) .
Basic: What pharmacokinetic parameters are critical for dose adjustment in hepatic impairment?
Methodological Answer:
Buflomedil Hydrochloride undergoes first-pass metabolism (50–80% bioavailability), with dose-dependent protein binding (60–80%) and hepatic clearance. In hepatic impairment, reduced CYP450 activity prolongs the elimination half-life (normally 2–3 hours). Key parameters include:
- Cmax : Reduced due to slower absorption.
- AUC : Increased by 40–60% in moderate cirrhosis.
- Free fraction : Elevated due to hypoalbuminemia.
Dosing adjustments should prioritize therapeutic drug monitoring (TDM) and lower initial doses (e.g., 50% reduction in Child-Pugh B/C patients) .
Advanced: How does orthogonal experimental design optimize Buflomedil Hydrochloride sustained-release tablets?
Methodological Answer:
A 3-factor, 3-level orthogonal design (L9 array) evaluates hydroxypropyl methylcellulose (HPMC) viscosity, drug:HPMC ratio, and compression force. Responses include:
- Drug release at 12h : Target 75–85% (USP II, 50 rpm, pH 6.8).
- Tensile strength : >1.5 MPa.
Optimized conditions: HPMC K4M (20% w/w), drug:HPMC ratio 1:2, and 10 kN compression force. Validation via similarity factor (f2 > 50) confirms batch consistency .
Advanced: How do cerebral blood flow (CBF) studies in schizophrenia subtypes inform Buflomedil Hydrochloride’s mechanism?
Methodological Answer:
A randomized trial (n=286) stratified schizophrenia patients into subtypes (I–III) using CCMD-3 criteria. Transcranial Doppler (TCD) measured CBF in anterior, middle, and posterior cerebral arteries. Key findings:
- Subtype II : CBF increased by 22% in middle cerebral arteries after 4 weeks (p<0.01 vs. placebo).
- Subtype III : Left anterior CBF improved by 15% (p<0.05), suggesting vascular selectivity.
Methodological rigor required blinding, standardized TCD protocols, and covariance analysis for antipsychotic comedication effects .
Advanced: How to resolve contradictions in Buflomedil Hydrochloride’s metabolic pathways?
Methodological Answer:
Discrepancies in reported metabolites (e.g., N-oxide vs. pyrrolidine ring cleavage products) arise from interspecies variation. Human liver microsome assays with CYP3A4/2D6 inhibitors (e.g., ketoconazole) identify dominant pathways. For example:
- Primary metabolite : N-demethylated Buflomedil (via CYP3A4).
- Minor pathway : N-oxide formation (5–10% via FMO3).
Contradictory in vivo data may reflect renal excretion differences; LC-MS/MS with stable isotopes (e.g., d4-Buflomedil) improves metabolite quantification .
Advanced: What analytical challenges arise in detecting Buflomedil N-Oxide Hydrochloride as a metabolite?
Methodological Answer:
N-Oxide derivatives often exhibit lower ionization efficiency in MS. Strategies include:
- Derivatization : Use of pentafluoropropionic anhydride to enhance GC-MS sensitivity.
- HPLC-MS/MS : Hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.
- Synthetic standards : Co-injection with synthesized Buflomedil N-Oxide to confirm retention times and fragmentation patterns (m/z 313 → 297) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
